Cas no 351870-33-2 (Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1R,2R,3S,4S)-rel-)

Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1R,2R,3S,4S)-rel- structure
351870-33-2 structure
Product Name:Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1R,2R,3S,4S)-rel-
CAS No:351870-33-2
MF:C9H10Na2O4
MW:228.152844905853
CID:302946
PubChem ID:67061189
Update Time:2025-04-19

Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1R,2R,3S,4S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1R,2R,3S,4S)-rel-
    • disodium,(1S,2S,3R,4R)-bicyclo[2.2.1]heptane-2,3-dicarboxylate
    • Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, disodium salt, (1R,2R,3S,4S)-rel- (9CI)
    • endo-Norbornane-2,3-dicarboxylic acid disodium salt
    • HPN 68L
    • CIS-ENDO-BICYCLO(2.2.1)HEPTANE-2,3-DICARBOXYLIC ACID, DISODIUM SALT
    • NS00112933
    • UNII-5G5T7352EE
    • DTXSID80188678
    • Bicyclo(2.2.1)heptane-2,3-dicarboxylic acid, sodium salt (1:2), (1R,2R,3S,4S)-rel-
    • SCHEMBL1516563
    • BICYCLO(2.2.1)HEPTANE-2,3-DICARBOXYLIC ACID, DISODIUM SALT, (1R,2R,3S,4S)-REL-
    • DISODIUM DIHYDRONADATE
    • 351870-33-2
    • Q27262078
    • Disodium cis-endo-bicyclo(2.2.1)heptane-2,3-dicarboxylate
    • Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, sodium salt (1:2), (1R,2R,3S,4S)-rel-
    • disodium;(1R,2R,3S,4S)-bicyclo[2.2.1]heptane-2,3-dicarboxylate
    • Disodium cis-Bicyclo(2.2.1)heptane-2,3-dicarboxylate
    • HYPERFORM HPN 68L
    • 5G5T7352EE
    • Inchi: 1S/C9H12O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h4-7H,1-3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2/t4-,5+,6-,7+;;
    • InChI Key: FXDGCBFGSXNGQD-FAESFXMKSA-L
    • SMILES: [Na+].[Na+].[O-]C([C@@H]1[C@H](C(=O)[O-])[C@@H]2CC[C@H]1C2)=O

Computed Properties

  • Exact Mass: 228.03744736g/mol
  • Monoisotopic Mass: 228.03744736g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 223
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.3Ų
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD